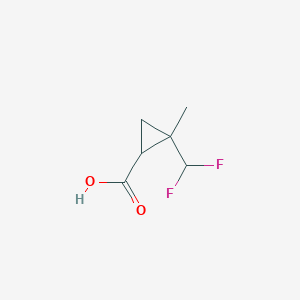

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves introducing the difluoromethyl group onto the cyclopropane ring. Various methods exist, including metal-based processes and radical chemistry. Researchers have developed difluoromethylation reagents to facilitate this transformation. Additionally, recent advances allow site-selective installation of CF₂H onto large biomolecules like proteins .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Identification of Ethylene Precursors in Plants

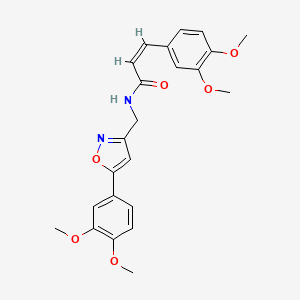

The compound 1-(malonylamino)cyclopropane-1-carboxylic acid was identified as a major conjugate of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves. This conjugate's natural occurrence was confirmed in wilted wheat leaves, highlighting the importance of cyclopropane carboxylic acid derivatives in plant biology (Hoffman, Yang, & McKeon, 1982).

Chemical Reactivity and Inhibition of ACC Deaminase

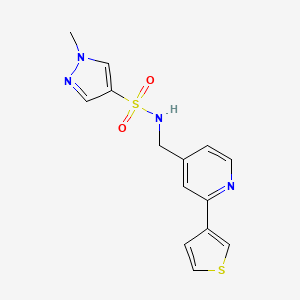

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), due to the increased reactivity of its cyclopropyl functionality, is a focus of study for its interaction with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC undergoes specific-base catalysis under near-physiological conditions, decomposing primarily into 3-fluoro-2-oxobut-3-enoic acid. It also acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).

Applications in Synthesis and Functionalization

CpFluor, a bench-stable fluorination reagent, has been developed for the deoxyfluorination of carboxylic acids, enabling the efficient transformation of various carboxylic acids to corresponding acyl fluorides under neutral conditions. This method showcases the role of cyclopropane carboxylic acid derivatives in facilitating the synthesis of acyl fluorides and amides (Wang et al., 2021).

Biological Activity and Enzyme Inhibition

1-Aminocyclopropane-1-carboxylic acid is a key precursor to ethylene, with research suggesting its potential role as a signaling molecule independent of ethylene biosynthesis. This underscores the significance of cyclopropane carboxylic acids in regulating plant development and pathogen virulence (Polko & Kieber, 2019).

Propriétés

IUPAC Name |

2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQTVZTEQQCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)